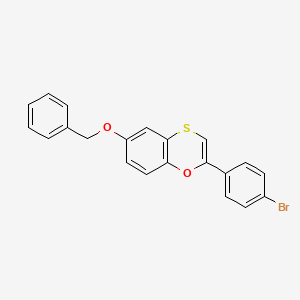
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is a complex organic compound that belongs to the class of benzoxathiines. These compounds are characterized by a benzene ring fused to a thiophene ring, which is further substituted with various functional groups. The presence of the benzyloxy and bromophenyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)-1,4-benzoxathiine, which is then subjected to a benzyloxylation reaction. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Phenyl derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,4-benzoxathiine: Lacks the benzyloxy group, resulting in different chemical properties.
6-(Benzyloxy)-1,4-benzoxathiine: Lacks the bromophenyl group, affecting its reactivity and biological activity.
2-Phenyl-1,4-benzoxathiine: Lacks both the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.
Uniqueness
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is unique due to the presence of both the benzyloxy and bromophenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
918137-11-8 |
|---|---|
Molecular Formula |
C21H15BrO2S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-phenylmethoxy-1,4-benzoxathiine |
InChI |
InChI=1S/C21H15BrO2S/c22-17-8-6-16(7-9-17)20-14-25-21-12-18(10-11-19(21)24-20)23-13-15-4-2-1-3-5-15/h1-12,14H,13H2 |
InChI Key |
PVKAKMYBDNVLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















